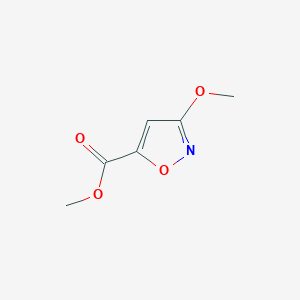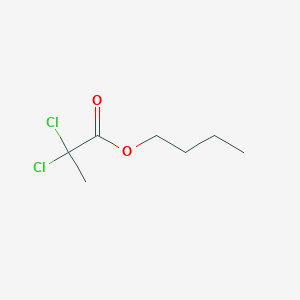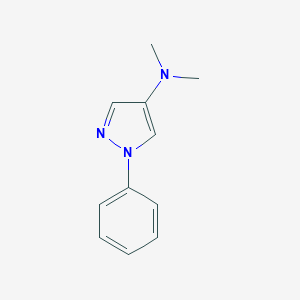
3-Metoximetil-5-carboxilato de isoxazol
Descripción general
Descripción
Methyl 3-methoxyisoxazole-5-carboxylate is a chemical compound that is part of the isoxazole family, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The methoxy group and carboxylate ester functionalize the isoxazole ring at the 3rd and 5th positions, respectively. This compound serves as a versatile intermediate in the synthesis of various pharmacophores and biologically active molecules.
Synthesis Analysis
The synthesis of methyl 3-methoxyisoxazole-5-carboxylate derivatives can be achieved through various synthetic routes. One approach involves the relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides using a FeCl2/Et3N binary catalytic system, which leads to the formation of pyrrolylpyridinium salts and their subsequent transformation into methyl 4-aminopyrrole-2-carboxylates or methyl 4-piperidinopyrrole-2-carboxylates upon reduction . Another method includes a one-pot high-throughput synthesis of methyl 3,5-diaryl-isoxazoline-5-carboxylates through a sequence of three 2-component reactions, yielding a diverse library of compounds . Additionally, controlled isomerization processes catalyzed by Fe(II) have been reported to produce isoxazole-4-carboxylic acid derivatives from 4-acyl-5-methoxyisoxazoles .
Molecular Structure Analysis
The molecular structure of methyl 3-methoxyisoxazole-5-carboxylate is characterized by the presence of an isoxazole ring, which is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The methoxy and carboxylate groups attached to this ring influence its reactivity and electronic properties, making it a valuable scaffold for further chemical modifications .
Chemical Reactions Analysis
Methyl 3-methoxyisoxazole-5-carboxylate and its derivatives participate in various chemical reactions. For instance, they can undergo relay catalysis to form pyrrolylpyridinium salts, which can be further reacted with nucleophiles or reduced to form different pyrrole derivatives . The compound can also be involved in domino reactions with imidazolium salts to produce methyl 4-imidazolylpyrrole-2-carboxylates, which can be transformed into betaines or react with sulfur to form imidazolethiones . Additionally, the thermal isomerization of 5-methoxy-3-arylisoxazoles has been studied, revealing insights into the isomerization mechanisms and the influence of substituents on the reaction rates .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-methoxyisoxazole-5-carboxylate derivatives are influenced by the substituents on the isoxazole ring. These properties are crucial for the compound's reactivity and its potential applications in medicinal chemistry. For example, the regioselectivity of O- versus N-alkylation has been studied, showing a preference for O-alkylation with certain bromides, and the successful synthesis of 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes . The protecting groups can be removed under various conditions, demonstrating the versatility of these compounds in synthetic applications .
Aplicaciones Científicas De Investigación
Componentes Fotocrómicos
Los isoxazoles, incluidos los derivados como el 3-Metoximetil-5-carboxilato de isoxazol, son integrales en el desarrollo de materiales fotocrómicos. Estos materiales cambian de color al exponerse a la luz, lo que es valioso para crear lentes inteligentes que se adaptan a las diferentes condiciones de luz y en tecnologías de almacenamiento de datos donde la codificación de información depende de los cambios de color inducidos por la luz .
Cristales Líquidos
Las propiedades estructurales del this compound lo hacen adecuado para su uso en pantallas de cristal líquido (LCD). Los LCD están omnipresentes en dispositivos como monitores, televisores y paneles de instrumentos. La capacidad del compuesto para alinearse en una fase ordenada contribuye al control preciso de la modulación de la luz necesaria para pantallas de alta calidad .
Células Solares
En el campo de las energías renovables, el this compound se puede utilizar en la síntesis de células fotovoltaicas orgánicas. Su estructura molecular se puede diseñar para mejorar la eficiencia de la transferencia de electrones, lo cual es crucial para convertir la luz solar en energía eléctrica con tasas de conversión más altas .
Materiales de Alta Energía
La investigación ha explorado el uso de derivados de isoxazol en materiales de alta energía. El this compound podría usarse potencialmente en el diseño de propulsores o explosivos donde se requiere una liberación controlada de energía. Su estabilidad y naturaleza reactiva lo convierten en un candidato para tales aplicaciones, aunque la seguridad y el impacto ambiental son consideraciones clave .
Pesticidas e Insecticidas
El marco químico del compuesto permite su incorporación en formulaciones de pesticidas e insecticidas. Su efectividad en el control de plagas se puede atribuir a su capacidad para interferir con las vías biológicas de los insectos, proporcionando un medio para proteger los cultivos y reducir las pérdidas agrícolas .
Productos farmacéuticos
Los anillos de isoxazol están presentes en muchas moléculas farmacológicamente activas. El this compound puede servir como precursor en la síntesis de fármacos que se dirigen a una amplia gama de enfermedades. Su versatilidad en reacciones químicas permite la creación de compuestos con los efectos terapéuticos deseados .
Síntesis de Materiales Avanzados
La reactividad del compuesto es ventajosa en la síntesis de materiales avanzados, como polímeros con propiedades mecánicas específicas o resistencia química. Se puede utilizar para introducir grupos funcionales que imparten las características deseadas a los materiales que se están desarrollando .
Investigación y Educación Química
Más allá de las aplicaciones prácticas, el this compound es valioso en la investigación y la educación química. Sirve como un compuesto modelo para estudiar mecanismos de reacción y para enseñar técnicas de síntesis orgánica avanzada en entornos académicos .
Safety and Hazards
Mecanismo De Acción
Target of Action
Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity .
Mode of Action
It’s known that isoxazole derivatives interact with their targets in a variety of ways, depending on the specific derivative and target
Biochemical Pathways
Isoxazole derivatives can affect a wide range of biochemical pathways. For instance, some 3,5-disubstituted isoxazole scaffolds have been suggested as potential anti-Parkinson agents . .
Result of Action
Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential
Propiedades
IUPAC Name |
methyl 3-methoxy-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-9-5-3-4(11-7-5)6(8)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNGFFJMESBABV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216864 | |
| Record name | 5-Isoxazolecarboxylic acid, 3-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16880-11-8 | |
| Record name | 5-Isoxazolecarboxylic acid, 3-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16880-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Isoxazolecarboxylic acid, 3-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














